MCHR2 Antagonist Activity: 1 nM IC₅₀ for the 2-Chlorobenzyl Derivative
1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits high‑potency antagonism at the human melanin‑concentrating hormone receptor 2 (MCHR2) with an IC₅₀ of 1 nM in a Ca²⁺ flux assay using CHO cells [1]. In contrast, the 4‑chlorobenzyl positional isomer (CAS 96449-92-2) shows no detectable MCHR2 antagonism at concentrations up to 10 µM (IC₅₀ >10 000 nM), representing a >10 000‑fold loss in potency attributable solely to the relocation of the chlorine atom from the ortho to the para position [2].
| Evidence Dimension | MCHR2 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-92-2): >10 000 nM (no significant inhibition up to 10 µM) |
| Quantified Difference | >10 000‑fold lower potency for the para‑chloro isomer |
| Conditions | Human MCHR2 expressed in CHO cells; MCH‑stimulated Ca²⁺ flux; 10 min preincubation |
Why This Matters
For MCHR2‑targeted research programs, substituting the ortho‑chloro derivative with the para‑chloro isomer eliminates functional antagonism at this GPCR, directly compromising assay validity.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Antagonist activity at human MCHR2 expressed in CHO cells. View Source
- [2] BindingDB. BDBM50360686 (CHEMBL1934104). MCHR2 IC₅₀ 1.5 × 10⁴ nM for the 4‑chlorobenzyl analog. View Source
